molecular formula C12H15ClN4O4S B2901852 6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride CAS No. 1170179-68-6

6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride

Cat. No. B2901852
CAS RN: 1170179-68-6
M. Wt: 346.79
InChI Key: BSJMIYMQAKBICS-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoxaline, which is a type of heterocyclic compound. It also contains a piperazine ring, which is a common feature in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives are often synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride has been used in a variety of scientific research applications. It is used in the study of the structure and function of proteins, as well as in the study of biochemical pathways and metabolic processes. This compound has also been used to study the effects of drugs on cells and tissues, as well as to study the effects of environmental toxins on organisms.

Advantages and Limitations for Lab Experiments

6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is soluble in water, which makes it easy to use in a variety of experiments. Additionally, this compound is relatively stable and has a relatively low molecular weight, which makes it easier to use in experiments that involve the study of small molecules.
However, this compound also has some limitations. It is not as potent as some other compounds, such as inhibitors of proteases and phosphatases, and it is not as specific as some other compounds, such as agonists of G-protein-coupled receptors. Additionally, this compound is not as widely used as some other compounds, which can make it more difficult to obtain.

Future Directions

The future directions for 6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride research are numerous. One potential direction is to further explore the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the mechanism of action of this compound and to identify new potential applications for the compound. Additionally, further research could be conducted to develop new methods for synthesizing this compound and to optimize existing methods. Finally, further research could be conducted to explore the potential toxicity of this compound and to identify any potential adverse effects.

Synthesis Methods

6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride is synthesized through a two-step chemical process. Firstly, a piperazine-1-sulfonyl chloride is reacted with 1,4-dihydroquinoxaline-2,3-dione in an aqueous solution. This reaction produces a piperazine-1-sulfonyl-1,4-dihydroquinoxaline-2,3-dione. This intermediate compound is then hydrolyzed with hydrochloric acid to form this compound.

properties

IUPAC Name

6-piperazin-1-ylsulfonyl-1,4-dihydroquinoxaline-2,3-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S.ClH/c17-11-12(18)15-10-7-8(1-2-9(10)14-11)21(19,20)16-5-3-13-4-6-16;/h1-2,7,13H,3-6H2,(H,14,17)(H,15,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJMIYMQAKBICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1170179-68-6
Record name 6-(piperazine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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